
N-(tert-butyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine, commonly known as TTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTA is a triazine-based compound that belongs to the class of pyrrolidinyltriazines. The compound is known for its unique pharmacological properties and has been studied extensively for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of TTA involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a critical role in regulating various cellular processes. CK2 is overexpressed in many cancer cells and has been shown to promote tumor growth and survival. TTA inhibits CK2 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This leads to the inhibition of downstream signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
TTA has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. TTA has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases. Additionally, TTA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TTA is its high potency and selectivity for CK2 inhibition. The compound has been shown to be effective at inhibiting CK2 activity at low concentrations, making it a useful tool for studying the role of CK2 in various cellular processes. Additionally, TTA has a favorable pharmacokinetic profile, making it a potential candidate for drug development.
One limitation of TTA is that it has not been extensively studied in vivo, and its long-term safety profile is not well established. Additionally, TTA has a relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on TTA. One potential avenue of research is the development of TTA-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of TTA and its potential applications in various cellular processes. Finally, the development of new analogs of TTA may lead to the discovery of compounds with improved potency and selectivity for CK2 inhibition.
Méthodes De Synthèse
The synthesis of TTA involves the reaction of 2-chloro-4,6-di-1-pyrrolidinyl-1,3,5-triazine with tert-butylamine in the presence of a base. The reaction yields TTA as a white crystalline solid with a high purity level. The synthesis of TTA is a straightforward process that can be easily scaled up, making it an attractive compound for research purposes.
Applications De Recherche Scientifique
TTA has been extensively studied for its potential applications in various fields, including drug discovery, neuroscience, and cancer research. The compound has been shown to exhibit potent and selective inhibition of the protein kinase CK2, which is a key regulator of cellular processes such as cell proliferation, differentiation, and apoptosis. TTA has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-tert-butyl-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6/c1-15(2,3)19-12-16-13(20-8-4-5-9-20)18-14(17-12)21-10-6-7-11-21/h4-11H2,1-3H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMMTFLYXNGCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)N2CCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl-(4,6-di-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5719440.png)
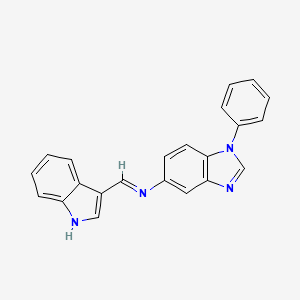
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5719458.png)
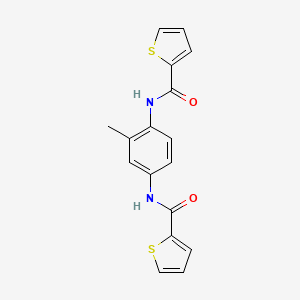
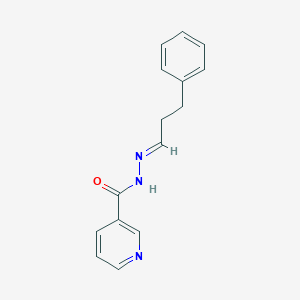
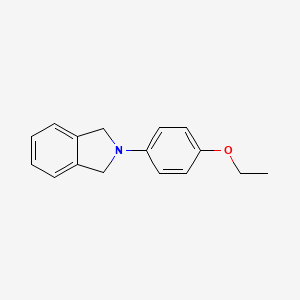
![6-methyl-5-phenyl-4-[(2-phenylethyl)amino]-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5719491.png)
![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)
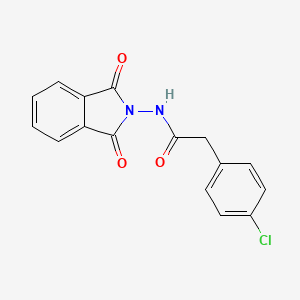
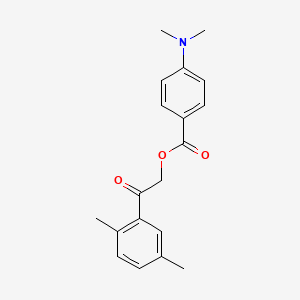
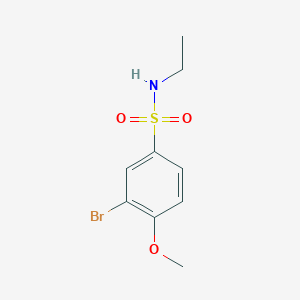
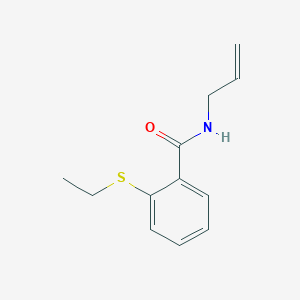
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5719533.png)
